Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 6-aminopyridine.
Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-fluorobenzoate.
Coupling Reaction: The methyl 3-fluorobenzoate is then coupled with 6-aminopyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The ester group can undergo hydrolysis to release the active form of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(6-aminopyridin-3-yl)-benzoate: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
Methyl 4-(6-aminopyridin-3-yl)-3-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Methyl 4-(6-aminopyridin-3-yl)-3-bromobenzoate: Contains a bromine atom, which may influence its chemical and biological properties.
Uniqueness
Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly enhance its chemical stability, binding affinity, and selectivity in various applications. The combination of the aminopyridine moiety and the fluorobenzoate ester makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)8-2-4-10(11(14)6-8)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJPUJYGHWVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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